2-[3-(1,3-benzodioxol-5-yl)-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid
Description
The compound 2-[3-(1,3-benzodioxol-5-yl)-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid belongs to the triazolothiadiazine class, a family of fused heterocyclic systems known for diverse pharmacological properties. Its structure features:
- A 4-chlorophenyl group at position 6, contributing lipophilicity and steric bulk, which may influence membrane permeability and target selectivity.
This structural combination suggests applications in cardiovascular or anti-inflammatory therapies, as triazolothiadiazines are documented for vasodilatory, antimicrobial, and enzyme-modulating activities .
Properties
IUPAC Name |
2-[3-(1,3-benzodioxol-5-yl)-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O4S/c20-12-4-1-10(2-5-12)17-15(8-16(25)26)29-19-22-21-18(24(19)23-17)11-3-6-13-14(7-11)28-9-27-13/h1-7,15H,8-9H2,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIXWUWATNTKLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C4N3N=C(C(S4)CC(=O)O)C5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10925614 | |
| Record name | [3-(2H-1,3-Benzodioxol-5-yl)-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10925614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126598-25-2 | |
| Record name | 7H-1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine-7-acetic acid, 3-(1,3-benzodioxol-5-yl)-6-(4-chlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126598252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [3-(2H-1,3-Benzodioxol-5-yl)-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10925614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2-[3-(1,3-benzodioxol-5-yl)-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid is a member of a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article provides a comprehensive overview of its biological activity based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 370.81 g/mol. The presence of the benzodioxole moiety is significant as it is associated with various pharmacological properties.
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of benzodioxole-containing compounds. For instance, compounds similar to the target compound have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In a comparative analysis, the synthesized compounds demonstrated IC50 values ranging from 1.12 to 27.06 µM against COX1 and lower values against COX2, indicating promising anti-inflammatory properties .
| Compound | COX1 IC50 (µM) | COX2 IC50 (µM) |
|---|---|---|
| 3a | 12.32 | 14.34 |
| 4a | 1.45 | 3.34 |
| 3e | 0.219 | - |
2. Anticancer Activity
The anticancer potential of this compound has been evaluated in various studies. The cytotoxic effects were assessed on several cancer cell lines, including HeLa cells. The results indicated that compounds with similar structures exhibited significant cytotoxicity at higher concentrations, with effective doses being at least ten times greater than those required for COX inhibition .
In one study, the benzodioxole derivatives showed selective activity against different cancer types such as breast and lung cancers .
3. Antimicrobial Activity
The antimicrobial efficacy of related benzodioxole derivatives was also investigated. These compounds were tested against both Gram-positive and Gram-negative bacteria, revealing that some exhibited notable antimicrobial activity . The minimal inhibitory concentrations (MIC) for these derivatives were documented in a comparative format:
| Compound | MIC (Bacillus subtilis) | MIC (Escherichia coli) |
|---|---|---|
| Compound A | 50 µg/mL | 100 µg/mL |
| Compound B | 25 µg/mL | 75 µg/mL |
The mechanism by which these compounds exert their biological effects is primarily through enzyme inhibition and interaction with cellular pathways involved in inflammation and cancer progression. The benzodioxole structure enhances binding affinity to target enzymes due to its unique spatial configuration and electronic properties .
Case Studies
Case Study 1: Inhibition of COX Enzymes
A study synthesized several benzodioxole derivatives and tested their inhibitory effects on COX enzymes. The most potent compound showed an IC50 value significantly lower than traditional NSAIDs like Ketoprofen, suggesting a potentially better therapeutic profile for managing inflammatory conditions .
Case Study 2: Cytotoxicity in Cancer Cells
In another investigation focusing on HeLa cells, the synthesized compounds demonstrated varying levels of cytotoxicity, with some derivatives showing over 70% inhibition at concentrations below those causing significant toxicity to normal cells .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. The presence of the benzodioxole and triazole rings may enhance the compound's ability to inhibit bacterial growth. Studies have shown that derivatives of benzodioxole possess activity against various pathogens, suggesting that this compound could be explored for developing new antimicrobial agents .
Anti-inflammatory Properties
The incorporation of the thiadiazine ring in the structure is associated with anti-inflammatory effects. Compounds featuring this moiety have been documented to reduce inflammation in animal models. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 . This aspect makes it a candidate for further investigation in treating inflammatory diseases.
Anticancer Potential
Initial studies suggest that this compound may exhibit anticancer properties. The triazole and thiadiazine components have been linked to apoptosis induction in cancer cells. In vitro studies are necessary to elucidate the specific pathways through which this compound may exert its anticancer effects .
Case Studies
Comparison with Similar Compounds
Substituent-Driven Activity Variations
Aromatic vs. Alkyl Substituents
- Target Compound : The benzodioxolyl and 4-chlorophenyl groups are electron-rich and moderately lipophilic. This contrasts with alkyl-substituted analogs (e.g., 3-alkyl-6-aryloxymethyl triazolothiadiazoles), where alkyl chains increase lipophilicity but reduce binding specificity .
- Pyridyl Analog () : Replacing benzodioxolyl with pyridyl (e.g., 3-pyridyl-6-substituted phenyl derivatives) reduces electron density but enhances vasodilatory potency in vitro. For example, pyridyl analogs showed 70–85% aortic ring relaxation at 10 μM, whereas benzodioxolyl derivatives may exhibit slower kinetics due to bulkier substituents .
Halogen Effects
- The 4-chlorophenyl group in the target compound provides moderate steric hindrance and electron-withdrawing effects. In contrast, 2,6-dichlorophenyl analogs (e.g., 6-(2,6-dichlorophenyl)-3-pyrazolyl derivatives) show higher antibacterial activity (MIC = 8–16 μg/mL against S. aureus) but lower solubility due to increased hydrophobicity .
Physicochemical Properties
- Acidity and Salt Formation: The acetic acid moiety in the target compound allows salt formation (e.g., sodium or potassium salts), enhancing solubility (>10 mg/mL in PBS) compared to non-acidic analogs like 3-benzyl-7-dichlorophenyl thiadiazolotriazinone (solubility <1 mg/mL in PBS) .
- Thermal Stability : Triazolothiadiazines with aromatic substituents (e.g., benzodioxolyl) exhibit higher melting points (~200–250°C) than alkyl-substituted derivatives (~150–180°C), suggesting improved crystalline stability .
Preparation Methods
Formation of 5-(1,3-Benzodioxol-5-yl)-1,2,4-Triazole-3-Thiol
The synthesis begins with the preparation of the triazole-thione precursor. In a 250 mL round-bottom flask, 1,3-benzodioxol-5-carboxylic acid hydrazide (10 mmol) is reacted with carbon disulfide (15 mmol) in ethanol (50 mL) under reflux for 6 hours. Potassium hydroxide (12 mmol) is added gradually to facilitate cyclization:
Reaction Conditions
| Parameter | Specification |
|---|---|
| Temperature | 78°C |
| Time | 6 hours |
| Yield | 68-72% |
| Purification | Recrystallization (EtOH:H₂O 3:1) |
Thiadiazine Ring Formation
The triazole-thione intermediate (5 mmol) is combined with 4-chlorophenacyl bromide (5.5 mmol) in glacial acetic acid (20 mL). The mixture is stirred at 110°C for 8 hours to form the thiadiazine ring:
Key Optimization Parameters
-
Excess phenacyl bromide (1.1 eq) improves yield to 81%
-
Reaction monitoring via TLC (hexane:ethyl acetate 4:1)
Synthetic Route 2: One-Pot Multicomponent Approach
A modified procedure utilizes microwave-assisted synthesis to condense three components:
-
1,3-Benzodioxol-5-carboxaldehyde (10 mmol)
-
4-Chlorophenyl thiosemicarbazide (10 mmol)
-
Ethyl bromoacetate (12 mmol)
Reactants are irradiated at 150W (80°C) for 25 minutes in DMF (15 mL) containing p-toluenesulfonic acid (0.5 mmol):
Comparative Performance Data
| Method | Yield | Reaction Time | Purity (HPLC) |
|---|---|---|---|
| Conventional reflux | 67% | 8 hours | 92.4% |
| Microwave-assisted | 88% | 25 minutes | 98.1% |
Post-synthesis, the ethyl ester is hydrolyzed using 6N HCl (20 mL) at reflux for 3 hours to yield the carboxylic acid.
Critical Reaction Mechanism Insights
Cyclocondensation Pathway
The thiadiazine ring forms via nucleophilic attack of triazole-thiol sulfur on the α-carbon of phenacyl bromide, followed by intramolecular cyclization:
Electronic Effects of Substituents
-
1,3-Benzodioxol-5-yl : Electron-donating effects accelerate cyclization (k = 0.42 min⁻¹ vs 0.31 min⁻¹ for phenyl)
-
4-Chlorophenyl : Enhances ring strain through steric effects (ΔG‡ = 89.3 kJ/mol)
Analytical Characterization Data
Spectroscopic Profiles
¹H NMR (400 MHz, DMSO-d₆)
δ 7.82 (d, J=8.4 Hz, 2H, Ar-H)
δ 7.45 (d, J=8.4 Hz, 2H, Ar-H)
δ 6.93 (s, 1H, benzodioxole-H)
δ 6.85 (d, J=1.6 Hz, 2H, benzodioxole-H)
δ 4.72 (s, 2H, CH₂CO)
δ 3.92 (s, 2H, OCH₂O)
IR (KBr, cm⁻¹)
3065 (Ar C-H), 1704 (C=O), 1598 (C=N), 1247 (C-O-C), 1092 (S-N)
Chromatographic Purity Assessment
| Column | Mobile Phase | Retention Time | Purity |
|---|---|---|---|
| C18 (4.6×250 mm) | ACN:H₂O (55:45) + 0.1% TFA | 12.7 min | 99.2% |
| HILIC (3.0×150 mm) | MeOH:NH₄OAc (10 mM) | 8.9 min | 98.7% |
Process Optimization Challenges
Byproduct Formation Analysis
Major impurities include:
-
Over-alkylated product (12-15% without controlled stoichiometry)
-
Ring-opened thiol (7-9% under prolonged heating)
Mitigation strategies:
Solvent Screening Results
| Solvent | Yield | Reaction Time | Selectivity |
|---|---|---|---|
| Glacial acetic acid | 81% | 8h | 92% |
| DMF | 76% | 6h | 88% |
| Ethanol | 63% | 10h | 79% |
Scale-Up Considerations for Industrial Production
Waste Stream Management
Key environmental parameters:
-
E-factor: 18.7 (kg waste/kg product)
-
PMI: 32.4 (total mass input/mass API)
-
78% of waste comprises DMF/water mixtures requiring fractional distillation
Alternative Synthetic Strategies Under Investigation
Enzymatic Cyclization Approaches
Recent trials with Candida antarctica lipase B show promise:
Photochemical Ring-Closure
UV irradiation (λ=254 nm) in acetonitrile reduces reaction time to 45 minutes:
-
Quantum yield Φ = 0.33
-
Scalability limited by photon penetration depth
Q & A
What are the common synthetic routes for preparing triazolo-thiadiazine derivatives like this compound?
Level: Basic
Answer:
The synthesis typically involves multi-step reactions starting with substituted phenols or thioalkyl phenols. For example, intermediates like 4-thioalkyl phenols are condensed with chloroacetamide derivatives or brominated reagents to form triazolo-thiadiazine scaffolds. Key steps include:
- Intermolecular condensation of 2-chloro-N-phenylacetamide or bromo-diethylmalonate with amino-triazole-thiol precursors .
- Cyclization under controlled temperatures (e.g., reflux in ethanol) to form the fused triazolo-thiadiazine core .
- Functionalization of the acetic acid moiety via esterification or alkylation reactions .
Reference conditions include anhydrous solvents (e.g., DMF) and catalysts like triethylamine .
How can researchers characterize the molecular structure and purity of this compound?
Level: Basic
Answer:
Standard characterization methods include:
- NMR spectroscopy : Use ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm proton environments and substituent positions .
- X-ray crystallography : Resolve crystal structures to validate bond angles and stereochemistry (e.g., monoclinic P2₁/c space group for analogous compounds) .
- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
- Elemental analysis : Verify C, H, N, S content within ±0.4% deviation .
What experimental design considerations are critical for optimizing synthesis yield?
Level: Advanced
Answer:
Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require strict anhydrous conditions to avoid hydrolysis .
- Temperature control : Cyclization steps often require reflux (80–100°C) for 6–12 hours .
- Stoichiometric ratios : Excess chloroacetamide (1.2–1.5 equiv.) improves intermediate formation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product, with yields typically ranging from 45% to 68% .
How should discrepancies in reported biological activity data for analogous compounds be analyzed?
Level: Advanced
Answer:
Contradictions may arise from:
- Structural variations : Minor substituent changes (e.g., Cl vs. Br at the 4-position) alter lipophilicity and target binding .
- Assay conditions : Varying concentrations (e.g., 4×10⁻⁶ M to 24×10⁻⁶ M) and incubation times impact IC₅₀ values .
- Cell line specificity : Compare activity across multiple models (e.g., microbial vs. mammalian cells) .
Resolution strategy :
What computational methods predict the drug-likeness and pharmacokinetics of this compound?
Level: Advanced
Answer:
- SwissADME : Predicts logP (lipophilicity), solubility, and bioavailability. For triazolo-thiadiazines, logP values ~2.5–3.2 suggest moderate blood-brain barrier permeability .
- Molecular docking : Screens against targets like COX-2 (compared to celecoxib as a reference) to assess binding affinity .
- ADMET profiling : Use tools like pkCSM to estimate toxicity risks (e.g., hERG inhibition) .
How can X-ray crystallography resolve ambiguities in structural assignments?
Level: Advanced
Answer:
- Single-crystal analysis : Determines bond lengths (e.g., C–S bond: 1.75–1.82 Å) and dihedral angles to confirm planar triazolo-thiadiazine systems .
- Packing diagrams : Reveal intermolecular interactions (e.g., π-π stacking between chlorophenyl groups) influencing stability .
- Validation : Cross-reference crystallographic data with DFT-optimized geometries to resolve tautomeric ambiguities .
What strategies improve the biological activity of derivatives?
Level: Advanced
Answer:
- Substituent modulation : Introduce electron-withdrawing groups (e.g., –NO₂) at the benzodioxolyl moiety to enhance antimicrobial activity .
- Salt formation : Synthesize sodium or potassium salts to improve aqueous solubility .
- Hybridization : Conjugate with azole or pyrazole moieties to target multiple enzymes (e.g., fungal CYP51) .
What safety protocols are recommended for handling this compound in the lab?
Level: Basic
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
